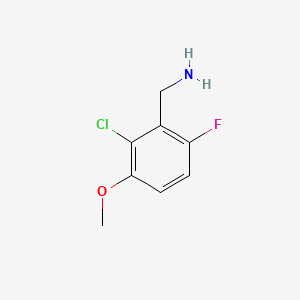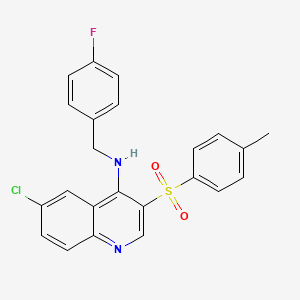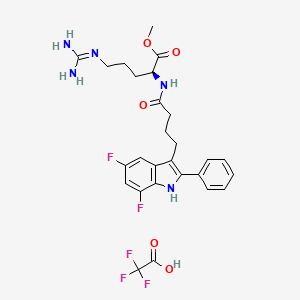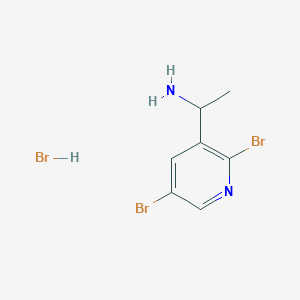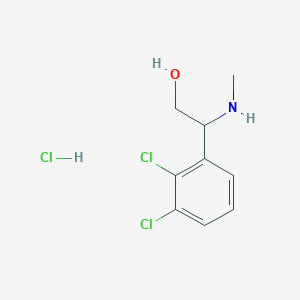![molecular formula C23H22N2O5 B2519244 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide CAS No. 946367-53-9](/img/structure/B2519244.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ST-193 or FQI1 and has shown promising results in the treatment of cancer and other diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Innovative synthesis techniques have been developed for derivatives similar to the compound , utilizing iodine-catalyzed reactions and palladium-catalyzed cyclizations. These methodologies offer pathways to create a range of benzoquinoline and quinoline derivatives, showcasing the chemical versatility and potential applications of such compounds in medicinal chemistry and materials science (Chen et al., 2013); (Lindahl et al., 2006).
Chemical Reactions and Applications : Research on the compound's analogs has uncovered their ability to undergo electrophilic substitution reactions and nucleophilic substitution, indicating their potential as versatile intermediates in organic synthesis and the development of new materials or bioactive molecules (El’chaninov & Aleksandrov, 2017).
Biological Activities and Applications
Antitubercular Activity : Novel furan coupled quinoline diamide hybrids, related to the chemical structure of interest, have shown potent antitubercular activity. These compounds demonstrate the potential for developing new antitubercular agents, highlighting the importance of structural diversity in drug discovery (Rajpurohit et al., 2019).
Anticancer and Anti-inflammatory Evaluation : Derivatives of the compound have been synthesized and evaluated for their anti-inflammatory and cytotoxic effects. This research signifies the compound's relevance in exploring new therapeutic agents for treating inflammation and cancer (Chen et al., 2006).
Antioxidant Activity : Acylthiourea derivatives, including structures similar to N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide, have been investigated for their antioxidant activity. These studies are critical for understanding the compound's potential in oxidative stress-related diseases and conditions (Kalaiyarasi et al., 2019).
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-10-8-16(13-21(19)29-2)22(26)24-17-9-7-15-5-3-11-25(18(15)14-17)23(27)20-6-4-12-30-20/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJRSMNSZPJFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

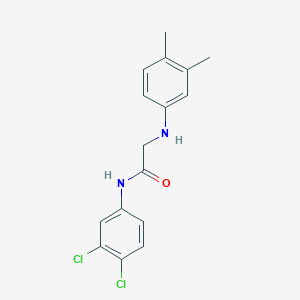


![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2519167.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2519168.png)
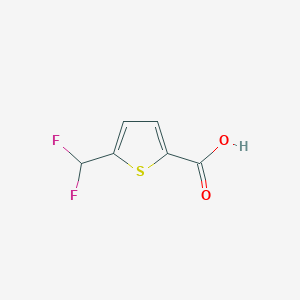
![(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2519170.png)
